molecular formula C17H12ClNO2 B11696080 (4Z)-2-(4-chlorophenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-chlorophenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11696080
M. Wt: 297.7 g/mol
InChI Key: LRZBOLCPJKRFEC-GDNBJRDFSA-N
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Description

(4Z)-2-(4-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino ketones, under acidic or basic conditions.

    Introduction of the chlorophenyl and methylphenyl groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(4-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-BROMOPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(4-FLUOROPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

(4Z)-2-(4-CHLOROPHENYL)-4-[(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its bromophenyl and fluorophenyl analogs

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12ClNO2/c1-11-3-2-4-12(9-11)10-15-17(20)21-16(19-15)13-5-7-14(18)8-6-13/h2-10H,1H3/b15-10-

InChI Key

LRZBOLCPJKRFEC-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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